![molecular formula C18H29N5O2 B5560371 4-[4-(1,9-二氧杂螺[5.5]十一烷-4-基)哌嗪-1-基]-6-甲基嘧啶-2-胺](/img/structure/B5560371.png)

4-[4-(1,9-二氧杂螺[5.5]十一烷-4-基)哌嗪-1-基]-6-甲基嘧啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

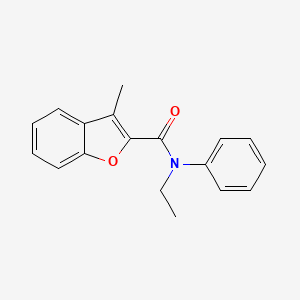

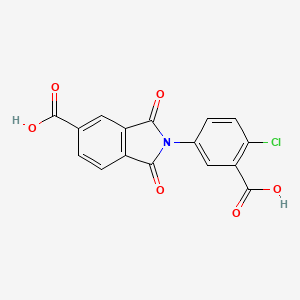

The compound is part of a class of chemicals that have been explored for various pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. These compounds are derived from modifications to the piperazine and pyrimidine backbones, indicative of their complex synthesis and the potential for varied chemical properties and interactions (Mattioda et al., 1975).

Synthesis Analysis

The synthesis of compounds related to the specified chemical often involves the annulation of primary amines with resin-bound bismesylates, utilizing microwave-assisted solid-phase synthesis techniques. This process is critical for the development of various piperazines and diazaspirocycles, demonstrating the complexity and precision required in the synthesis of these compounds (Macleod et al., 2006).

Molecular Structure Analysis

The structural analysis of compounds like 4-[4-(1,9-dioxaspiro[5.5]undec-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine involves understanding the spirocyclic and piperazine components. These structures are crucial for their pharmacological activity and are characterized by their ability to form stable crystal structures and exhibit specific interactions, as seen in the study of hydrochloride salts of similar compounds (Ullah & Stoeckli-Evans, 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are significantly influenced by their piperazine and pyrimidine segments. The piperazine moiety, in particular, is known for its versatility in chemical reactions, including its role in the formation of antimicrobial/antimycobacterial agents and its involvement in the synthesis of 5-HT1A receptor agonists, highlighting the diverse chemical functionality of these compounds (Patel et al., 2012).

科学研究应用

合成技术和修饰

已报道了通过微波辅助固相合成开发哌嗪、3,9-二氮杂螺[5.5]十一烷和2,9-二氮杂螺[5.5]十一烷。此合成工艺依赖于伯胺与树脂结合的双甲磺酸酯的环化,由α-甲基苄基氨基甲酸酯树脂接头引入。此方法允许在温和酸性条件下裂解杂环,避免因接头衍生的 N-烷基化副产物而造成的污染 (Macleod 等人,2006 年)。

药理特性和应用

已合成出嘧啶环 5 位具有甲硫代取代基的新型 4-哌嗪嘧啶,显示出一系列药理特性,包括止吐、镇静、镇痛、抗血清素和肌肉痉挛溶解活性。从该系列中选择了两种化合物进行临床研究,因为它们具有强大的止吐活性 (Mattioda 等人,1975 年)。

抗菌活性

已探索了新型 1,2,4-三唑衍生物的创建,包括具有哌嗪部分的化合物。这些化合物由各种酯乙氧羰基腙与多种伯胺的反应合成,对测试微生物表现出良好或中等的抗菌活性 (Bektaş 等人,2010 年)。

抗炎和镇痛活性

制备了一系列新的维斯纳根和凯林呋喃香豆嘧啶衍生物,并评估了它们的抗炎和镇痛活性。通过使 6-氨基-2-硫尿嘧啶与维斯纳根或凯林反应合成化合物,得到表现出有希望的活性的衍生物 (Abu‐Hashem & Youssef,2011 年)。

受体结合亲和力和分子对接

当取代的色烯和喹啉部分连接到嘧啶和哌嗪结构时,已合成并评估了它们的受体结合亲和力和对人乳腺癌细胞系的抗增殖活性。这项研究展示了不同部分之间的结构关系对于增强药理活性至关重要 (Parveen 等人,2017 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-[4-(1,9-dioxaspiro[5.5]undecan-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-14-12-16(21-17(19)20-14)23-7-5-22(6-8-23)15-2-9-25-18(13-15)3-10-24-11-4-18/h12,15H,2-11,13H2,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXGAZLMWWOXAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N2CCN(CC2)C3CCOC4(C3)CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(1,9-Dioxaspiro[5.5]undec-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560291.png)

![1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B5560300.png)

![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)

![methyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5560318.png)

![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)

![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5560358.png)

![ethyl 2-oxo-5-[(2-pyridinylthio)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5560364.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5560369.png)

![2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B5560370.png)